Phenpanstatin

CAS No.:

Cat. No.: VC1851924

Molecular Formula: C21H19NO9

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19NO9 |

|---|---|

| Molecular Weight | 429.4 g/mol |

| IUPAC Name | [(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-1-yl] benzoate |

| Standard InChI | InChI=1S/C21H19NO9/c23-14-12-9(6-10-18(14)30-7-29-10)11-13(22-20(12)27)15(24)16(25)17(26)19(11)31-21(28)8-4-2-1-3-5-8/h1-6,11,13,15-17,19,23-26H,7H2,(H,22,27)/t11-,13-,15+,16+,17-,19-/m1/s1 |

| Standard InChI Key | DJJSHXTUGRWWMI-QUVFKJLXSA-N |

| Isomeric SMILES | C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4OC(=O)C5=CC=CC=C5)O)O)O)NC3=O)O |

| Canonical SMILES | C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4OC(=O)C5=CC=CC=C5)O)O)O)NC3=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

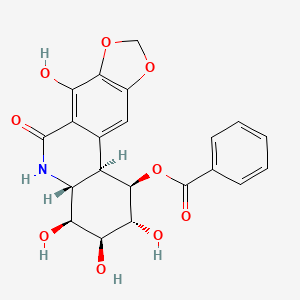

Phenpanstatin is formally identified by its IUPAC name: [(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H- dioxolo[4,5-j]phenanthridin-1-yl] benzoate . The compound has a molecular weight of 429.4 g/mol and is characterized by its complex bicyclic structure with multiple functional groups, particularly hydroxyl groups that are crucial for its biological activity . In chemical databases, phenpanstatin is registered with PubChem CID 10502697 and can be identified by its unique InChIKey: DJJSHXTUGRWWMI-QUVFKJLXSA-N .

The molecular structure of phenpanstatin features a phenanthridine core with a fused dioxolo ring, creating a rigid scaffold that is important for its interaction with biological targets. The configuration of its multiple stereogenic centers is critical for its biological activity, with the specific spatial arrangement of functional groups determining how the molecule binds to its target proteins within cellular systems.

Physical and Chemical Properties

Phenpanstatin exhibits characteristics typical of polycyclic aromatic compounds with multiple hydroxyl groups. Its solubility in aqueous environments is relatively limited due to its complex ring structure, which has prompted research into developing more soluble derivatives, particularly phosphate prodrugs . The compound contains multiple hydroxyl groups that can participate in hydrogen bonding, affecting both its physical properties and its interactions with biological targets.

Structural Comparison with Related Compounds

Phenpanstatin shares structural similarities with several other compounds derived from Amaryllidaceae alkaloids. The table below highlights key comparisons between phenpanstatin and related compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Phenpanstatin | Synthetic derivative | Selective apoptosis induction in cancer cells | Enhanced solubility and bioactivity |

| Pancratistatin | Natural alkaloid | Induces apoptosis in cancer cells | Naturally occurring, limited availability |

| Narciclasine | Isocarbostyril alkaloid | Cytotoxic against various cancer types | Moderate availability from natural sources |

| Lycoricidine | Isocarbostyril alkaloid | Antitumor activity | Similar mechanism of action to pancratistatin |

| 7-Deoxypancratistatin | Synthetic derivative | Selective cytotoxicity | Lacks certain hydroxyl groups present in pancratistatin |

This structural relationship with established anticancer compounds provides valuable insights for structure-activity relationship studies and guides the rational design of more effective derivatives. The modifications in phenpanstatin compared to pancratistatin are specifically designed to enhance pharmaceutical properties while maintaining the core bioactive structure responsible for anticancer activity.

Biological Activity and Mechanism of Action

Anticancer Properties

Phenpanstatin exhibits remarkable antiproliferative activity against a wide range of cancer cell lines, demonstrating potent cytotoxic effects at relatively low concentrations . Like related phenstatins, phenpanstatin appears to inhibit tubulin polymerization through interactions at the colchicine binding site of microtubules, leading to cell cycle arrest at the G2/M phase . This mechanism is particularly effective against rapidly dividing cancer cells that rely heavily on proper microtubule function for successful mitosis.

The compound's ability to selectively induce apoptosis in cancer cells while largely sparing normal cells represents one of its most valuable properties from a therapeutic perspective. This selective toxicity is thought to arise from differences in cellular metabolism, oxidative stress levels, and mitochondrial function between cancerous and normal cells, allowing phenpanstatin to preferentially target malignant tissues.

Vascular Disrupting Activity

Beyond its direct effects on cancer cells, phenpanstatin and related compounds have demonstrated vascular targeting and disrupting properties . This activity involves the selective disruption of the abnormal vasculature that supplies tumors, leading to vascular collapse and subsequent tumor necrosis. By targeting tumor blood vessels, phenpanstatin can potentially overcome issues related to drug resistance that often develop with conventional chemotherapeutic agents.

The compound also exhibits direct antiangiogenic properties, inhibiting the formation of new blood vessels that tumors require for continued growth and metastasis . This dual-action approach of targeting both existing tumor vasculature and preventing the formation of new blood vessels represents a promising strategy in cancer treatment, potentially enhancing the efficacy of other therapeutic modalities when used in combination.

Synthesis and Chemical Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume